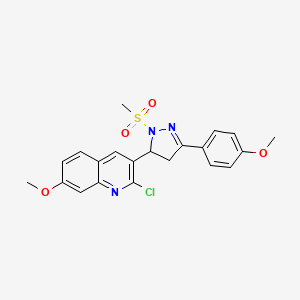

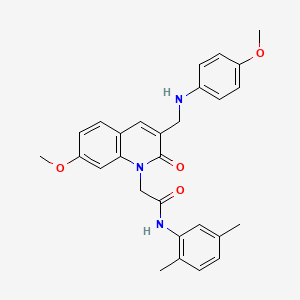

![molecular formula C11H11N3O7 B2978961 4-[(3,5-二硝基苯甲酰)氨基]丁酸 CAS No. 102202-82-4](/img/structure/B2978961.png)

4-[(3,5-二硝基苯甲酰)氨基]丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 3,5-dinitrobenzoic acid involves the nitration reaction of benzoic acid with nitric acid in the presence of concentrated sulfuric acid. Alternatively, it can be initiated using 3-nitrobenzoic acid as a starting material, resulting in yields of approximately 98% . The reaction scheme is as follows:

Benzoic acid + Nitric acid → 3,5-Dinitrobenzoic acid Molecular Structure Analysis

The molecular formula of 3,5-dinitrobenzoic acid is C₇H₄O₆N₂ , with a molar mass of approximately 212.118 g/mol . It appears as yellow or colorless crystals and has a melting point range of 205 to 207°C .

Chemical Reactions Analysis

- Derivatization : Chemists use 3,5-dinitrobenzoic acid to identify various organic substances, especially alcohols. By reacting the substance of interest with 3,5-dinitrobenzoic acid in the presence of sulfuric acid, crystallizable derivatives are formed. For instance, alcohols can be identified based on the melting points of their esters with 3,5-dinitrobenzoic acid .

科学研究应用

Synthesis of Selenium-Containing Amino Acid Derivatives

4-(3,5-Dinitro-benzoylamino)-butyric acid: is used in the synthesis of novel amino acid derivatives containing selenium . These derivatives are significant due to their potential biological activities, including antibacterial properties. For instance, compounds synthesized by reacting 3,5-dinitrobenzoyl chloride with potassium selenide and then with selected amino acids have shown activity against bacteria like Staphylococcus aureus and Escherichia coli .

Chiral Derivatizing Agent for HPLC

This compound serves as a chiral derivatizing agent for the high-performance liquid chromatography (HPLC) separation of α-amino acids . It allows for the creation of diastereomers that can be separated on a standard reverse-phase column, which is crucial for the analysis of amino acid mixtures and the determination of their enantiomeric purity .

Intermediate for Piperidinone Synthesis

4-[(3,5-Dinitrobenzoyl)amino]butanoic acid: acts as a chemical intermediate in the synthesis of substituted piperidinone . This is achieved via an ester-imine derivative of aminobutanoic acid, which is a key step in the production of various pharmaceuticals and organic compounds .

Corrosion Inhibition

The dinitrobenzoyl moiety of the compound is structurally related to 3,5-dinitrobenzoic acid, which is known to be an effective corrosion inhibitor . This suggests that 4-(3,5-Dinitro-benzoylamino)-butyric acid could also be explored for its potential in protecting metals and alloys from corrosion.

Fluorometric Analysis of Creatinine

Derivatives of 3,5-dinitrobenzoic acid, which is structurally similar to 4-(3,5-Dinitro-benzoylamino)-butyric acid , are used in the fluorometric analysis of creatinine . This application could be extended to 4-(3,5-Dinitro-benzoylamino)-butyric acid , providing a method for the sensitive and selective detection of creatinine levels in biological samples.

Identification of Organic Substances

The compound’s ability to react with various organic substances to form derivatives with sharp melting points makes it valuable for the identification of alcohols and amines . By converting substances that are liquid or have low melting points into easily crystallized derivatives, it facilitates the determination of their identity and purity.

安全和危害

属性

IUPAC Name |

4-[(3,5-dinitrobenzoyl)amino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O7/c15-10(16)2-1-3-12-11(17)7-4-8(13(18)19)6-9(5-7)14(20)21/h4-6H,1-3H2,(H,12,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMSXEQJVQJYSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3,5-Dinitrobenzoyl)amino]butanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-Butyl 7-Oxo-2,6-Diazaspiro[4.5]Decane-2-Carboxylate](/img/structure/B2978884.png)

![8-(4-fluorophenyl)-N-(3-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2978885.png)

![2-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B2978890.png)

![3-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2978891.png)

![N-(4-ethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2978896.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-nitrophenyl)-2-oxoacetamide](/img/structure/B2978897.png)